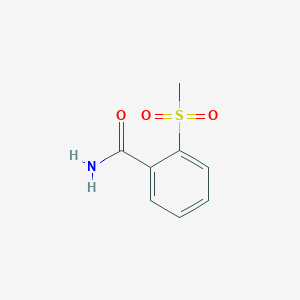






|
REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=O)(=[O:4])=[O:3]>P(Cl)(Cl)(Cl)=O>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]#[N:9])(=[O:3])=[O:4]
|


|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=C(C(=O)N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
CUSTOM
|
|
Details
|
The excess of phosphorus oxychloride was evaporated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the oily residue was treated with water (200 ml.), with ice cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which separated
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=C(C#N)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |